6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid
CAS No.: 2866308-72-5
Cat. No.: VC12005446
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866308-72-5 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
| Standard InChI Key | MVMCOYCPPYKUSN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2 |
Introduction
Structural Characterization and Nomenclature
Core Architecture
The molecule features a spiro[3.4]octane backbone, where two rings share a single atom (spiro junction). The 2-oxa designation indicates a three-membered ether ring containing oxygen, while the 6-aza label specifies a four-membered amine ring with nitrogen . The Boc group (-OC(O)O-tBu) protects the amine, and a carboxylic acid (-COOH) resides at position 7 of the octane system .
Key Structural Attributes:
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Spirocyclic Rigidity: Enhances stereochemical control in synthesis.
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Boc Protection: Stabilizes the amine against undesired reactions .
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Carboxylic Acid: Enables further functionalization via esterification or amide coupling .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically involves:
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Spirocycle Construction: Cyclization strategies to form the fused rings.
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Boc Protection: Introducing the tert-butoxycarbonyl group to the amine.
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Carboxylic Acid Installation: Oxidation or carboxylation at position 7.
Route 1: Boc Protection Post-Spirocycle Formation
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Spiro[3.4]octane Synthesis:
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Amine Protection:
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Carboxylic Acid Introduction:
Route 2: Late-Stage Functionalization
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Example: Coupling a pre-formed spirocyclic amine with a Boc-protected carboxylic acid derivative via peptide coupling reagents (e.g., HATU, EDC) .
Physicochemical Properties
Reactivity and Functionalization
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane, TFA), yielding a free amine for further reactions :
Carboxylic Acid Derivatives
The -COOH group participates in:
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Esterification: With alcohols via Fischer-Speier reaction.
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Amide Formation: Using carbodiimides (e.g., DCC) and amines .
Applications in Research
Medicinal Chemistry
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Drug Scaffolds: The spirocyclic core mimics bioactive conformations in natural products, aiding in kinase inhibitor design .
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Prodrug Development: Boc protection allows controlled release of active amines in vivo .
Material Science
Comparison with Analogous Compounds
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